4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride
Overview
Description
4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride, also known as 4-HPTA, is a water-soluble compound with a wide range of applications in biochemistry and physiological research. It has been used in various studies to investigate the biochemical and physiological effects of various compounds. 4-HPTA is produced synthetically and has a wide range of applications in biochemistry and physiological research.
Scientific Research Applications
Nitisinone and Tyrosine Pathway Disorders
Nitisinone, a compound used in the treatment of hereditary tyrosinaemia type 1 (HT-1), operates by interrupting tyrosine metabolism through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) (Lock, Ranganath, & Timmis, 2014). This mechanism suggests research into similar compounds could target other disorders of tyrosine metabolism, such as alkaptonuria (AKU), indicating a potential application area for compounds affecting tyrosine pathways.
Bisphosphonate Administration and Acute-phase Response
The administration of bisphosphonates, compounds structurally different but with a focus on bone metabolism and disorders, induces an acute-phase response in patients, demonstrating their significant biological activity and potential side effects (Adami et al., 1987). Research into compounds like "4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride" might explore similar pathways for treating bone-related conditions or their acute-phase responses.
Tyrosinemia and Metabolism Disorders
Studies on the excretion of specific metabolites and defects in enzymes like 4-hydroxyphenylpyruvate dioxygenase indicate the critical role of metabolic pathways in conditions such as transient tyrosinemia (Niederwieser, Wadman, & Danks, 1978). Investigating compounds with action on similar metabolic pathways may offer therapeutic options for metabolic disorders.
Hydroxychloroquine and Cardiotoxicity
Research into hydroxychloroquine's cardiotoxic effects, a compound used in treating rheumatological disorders, underscores the importance of understanding the side effects of bioactive compounds (Joyce, Fabre, & Mahon, 2013). This highlights the potential research necessity for "4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride" in terms of safety and side effect profiles.
properties
IUPAC Name |
1-[(1,1-dioxothian-4-yl)amino]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-7(10)6-9-8-2-4-13(11,12)5-3-8;/h7-10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBWABCFQMJIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCS(=O)(=O)CC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride | |
CAS RN |
1797268-23-5 | |
Record name | 4-[(2-hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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